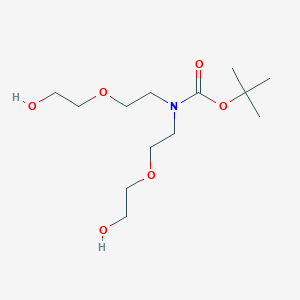

N-Boc-N-bis(PEG1-OH)

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N-bis[2-(2-hydroxyethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO6/c1-13(2,3)20-12(17)14(4-8-18-10-6-15)5-9-19-11-7-16/h15-16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKAOQUTADWQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCO)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to N-Boc-N-bis(PEG1-OH): Properties, Synthesis, and Core Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the demand for versatile, well-characterized chemical building blocks is paramount. N-Boc-N-bis(PEG1-OH), more formally known as tert-butyl bis(2-hydroxyethyl)carbamate , represents a cornerstone intermediate with significant utility.[1] Its structure, featuring a stable tert-butyloxycarbonyl (Boc) protected secondary amine and two terminal primary hydroxyl groups, provides a unique trifunctional platform.[2][3][4] The Boc group offers robust protection under a wide array of reaction conditions, yet it is easily removed under mild acidic conditions to reveal a reactive secondary amine.[4][5] Simultaneously, the two hydroxyl moieties serve as key handles for further chemical elaboration.[2][5]

This combination of a cleavable protecting group and dual reactive sites makes N-Boc-diethanolamine an invaluable precursor for constructing complex molecular architectures, particularly as a branched linker in novel therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][7][8] The short polyethylene glycol (PEG)-like nature of the hydroxyethyl arms also imparts favorable solubility characteristics to the parent molecule and its derivatives.[2][3][4] This guide provides an in-depth exploration of its physicochemical properties, a field-tested synthesis protocol, and a detailed look into its primary applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective application in synthesis and formulation. N-Boc-N-bis(PEG1-OH) is typically a colorless to light yellow, viscous liquid or oil at room temperature.[3][4][5] Its hydrophilic nature, conferred by the two hydroxyl groups, enhances water solubility.[2][4] Key properties are summarized below.

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG1-OH)

| Property | Value | Source(s) |

| Systematic Name | tert-Butyl bis(2-hydroxyethyl)carbamate | [3][8] |

| Common Synonyms | N-Boc-diethanolamine, Boc-diethanolamine | [3][8] |

| CAS Number | 103898-11-9 | [3][4] |

| Molecular Formula | C₉H₁₉NO₄ | [3] |

| Molecular Weight | 205.25 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or oil | [3][4] |

| Density | ~1.085 g/mL at 20 °C | [3] |

| Boiling Point | 324.2 ± 35.0 °C (Predicted) | [3][4] |

| Refractive Index | ~1.461 (n20/D) | [3] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |

Synthesis and Purification: A Validated Protocol

The synthesis of N-Boc-N-bis(PEG1-OH) is a robust and high-yielding procedure centered on the chemoselective protection of the secondary amine of diethanolamine using di-tert-butyl dicarbonate (Boc₂O).[1][5] The nucleophilicity of the amine is significantly greater than that of the hydroxyl groups, allowing for a highly selective reaction that avoids O-acylation.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of diethanolamine attacks one of the electrophilic carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide group, which is subsequently protonated to form tert-butanol and CO₂, or forms a tert-butyl carbonate salt that decomposes. The reaction is typically performed in a suitable solvent and can be carried out with or without a base.[1][9]

Caption: Figure 1: Reaction scheme for the synthesis of N-Boc-diethanolamine.

Step-by-Step Experimental Protocol

This protocol is designed for reproducibility and high yield.

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethanolamine (1.0 equivalent).

-

Solvent Addition: Dissolve the diethanolamine in a suitable aprotic solvent, such as acetonitrile or dichloromethane (DCM), at a concentration of approximately 0.5-1.0 M.[4]

-

Reagent Preparation: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 equivalents) in the same solvent.

-

Reaction Execution: While stirring the diethanolamine solution at room temperature, add the Boc₂O solution dropwise over 30-60 minutes.

-

Causality Insight: A slow, dropwise addition is crucial to control the exotherm of the reaction and to prevent the formation of side products. Although a base is not strictly necessary, its absence ensures high chemoselectivity for N-protection.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3 to 16 hours.[4][10] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting diethanolamine spot is fully consumed.

-

Work-up and Isolation:

-

Purification (Optional): If higher purity is required, the crude oil can be purified by silica gel column chromatography.

-

Expertise Insight: A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The product will elute as the polarity increases.

-

Core Application: A Foundational Linker in PROTAC and ADC Development

The unique bifunctional nature of N-Boc-N-bis(PEG1-OH) makes it an exceptionally valuable building block in the synthesis of bifunctional molecules, most notably PROTACs and ADCs.[7][8]

Role as a PROTAC Linker Precursor

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker's length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy.

N-Boc-N-bis(PEG1-OH) serves as a versatile starting point for constructing these linkers. The two hydroxyl groups provide symmetric or asymmetric attachment points for elongating the linker chain or for direct conjugation to the two ligands.

Caption: Figure 2: Workflow for incorporating N-Boc-diethanolamine into a PROTAC.

Workflow Causality:

-

Selective Functionalization: The process begins with the selective modification of one of the two hydroxyl groups. This can be achieved through various methods, such as monotosylation followed by displacement, to introduce a chemical handle for the first conjugation step. This step is critical for building the linker in a controlled, stepwise manner.

-

Ligand Conjugation: The E3 ligase ligand is then attached to this newly introduced functional group.

-

Second Arm Elaboration: The remaining hydroxyl group is then activated or modified. This allows for the attachment of the second ligand, which targets the protein of interest.

-

Boc Deprotection: Finally, the Boc protecting group can be removed using acidic conditions (e.g., trifluoroacetic acid in DCM) if a free secondary amine is desired in the final linker structure, which can influence the linker's conformation and solubility.[5]

This modular approach allows for the systematic variation of the linker length and composition, enabling the optimization of the PROTAC's ternary complex formation and subsequent degradation activity.[11]

Application in Antibody-Drug Conjugates (ADCs)

In a similar fashion, N-Boc-N-bis(PEG1-OH) is used as a branched or cleavable linker component in ADCs.[7][8] The linker in an ADC connects a potent cytotoxic payload to a monoclonal antibody. The properties of the linker are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. The hydroxyl groups of N-Boc-diethanolamine can be used to attach the drug payload and the moiety that connects to the antibody, creating a branched linker architecture that can influence the drug-to-antibody ratio (DAR) and overall efficacy.

Analytical Characterization

Validation of the structure and purity of N-Boc-N-bis(PEG1-OH) is essential. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum provides a clear signature for the molecule. Key expected signals include a singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl (Boc) group, and two triplets corresponding to the methylene groups (-N-CH₂- and -CH₂-OH) of the hydroxyethyl chains.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the quaternary carbon and methyl carbons of the Boc group, as well as the methylene carbons of the hydroxyethyl arms and the carbonyl carbon of the carbamate.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will confirm the molecular weight of the compound (205.25 g/mol ), typically by observing the [M+H]⁺ or [M+Na]⁺ adducts.

Conclusion and Future Outlook

N-Boc-N-bis(PEG1-OH), or N-Boc-diethanolamine, is a deceptively simple yet powerful molecule. Its value lies in its trifunctional nature: a readily cleavable amine protecting group and two versatile hydroxyl handles. This structure has established it as a fundamental building block in the synthesis of complex therapeutic agents, especially as a linker precursor in the rapidly evolving fields of targeted protein degradation and antibody-drug conjugates. As the demand for more sophisticated and precisely engineered therapeutics grows, the utility of such well-characterized, versatile intermediates will only increase, making a thorough understanding of their properties and synthesis essential for researchers in the field.

References

-

Chongqing Chemdad Co., Ltd. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE. [Link]

-

PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

-

iChemical. N-Boc-ethanolamine, CAS No. 26690-80-2. [Link]

-

Cimas, S., et al. (2022). Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles. Pharmaceutics, 14(3), 648. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of N-Boc-diethanolamine. [Link]

-

DC Chemicals. N-Boc-diethanolamine |cas 103898-11-9. [Link]

-

Analytice. N, N-bis(2-hydroxyethyl)alkyl(C8-C18)amine (Ref. No. 39090) (using Sabostat AL100 (CAS 61791-31-9)) - analysis. [Link]

-

Demont, M., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 64(23), 17294–17313. [Link]

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]

- 3. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE | 103898-11-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-Boc-diethanolamine | TargetMol [targetmol.com]

- 8. N-Boc-diethanolamine |cas 103898-11-9| DC Chemicals [dcchemicals.com]

- 9. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 10. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

N-Boc-N-bis(PEG1-OH) structure and molecular weight.

An In-depth Technical Guide to N-Boc-N-bis(PEG1-OH): Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of N-Boc-N-bis(PEG1-OH), a versatile heterobifunctional linker and chemical building block. We will delve into its precise chemical structure, addressing common nomenclature ambiguities, and detail its physicochemical properties. The core of this guide focuses on a validated synthesis protocol, methods for structural elucidation, and an expert analysis of its strategic applications in bioconjugation, drug delivery system development—particularly as a linker for Antibody-Drug Conjugates (ADCs)—and advanced materials science. This document is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical, field-proven insights into leveraging this molecule's unique attributes.

Introduction: Defining the Molecule

N-Boc-N-bis(PEG1-OH), while systematically named, is most commonly known in chemical literature and supplier catalogs as N-Boc-diethanolamine or tert-Butyl bis(2-hydroxyethyl)carbamate.[1][2] Its structure is foundational to its function: a central secondary amine is protected by an acid-labile tert-butoxycarbonyl (Boc) group, and also bears two primary hydroxyl (-OH) termini via ethyl chains.

This trifunctional arrangement is the key to its broad utility. The two hydroxyl groups offer reactive handles for a wide range of chemical transformations, such as esterification or etherification, while the Boc group provides a stable, yet easily removable, mask for the nitrogen atom.[3] This allows for precise, sequential chemical modifications, a critical requirement in the multi-step synthesis of complex molecules like ADCs or specialized polymers.[4] The short ethylene glycol-like chains also impart a degree of hydrophilicity, which can be advantageous for improving the solubility of resulting conjugates in aqueous media.[2][5]

It is important to note a potential point of ambiguity in nomenclature. Some suppliers may use the "N-Boc-N-bis(PEGn-OH)" naming convention for longer PEG chain derivatives. For instance, the structure with two di-ethylene glycol units (C₁₃H₂₇NO₆) is more accurately named N-Boc-N-bis(PEG2-OH).[5][6] This guide will focus exclusively on the diethanolamine derivative (C₉H₁₉NO₄), which is the most direct and common interpretation of the "PEG1" designation.

Physicochemical and Structural Properties

The fundamental properties of N-Boc-diethanolamine are summarized below. These data are critical for experimental design, reaction stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| Systematic Name | tert-Butyl N,N-bis(2-hydroxyethyl)carbamate | [1] |

| Common Names | N-Boc-diethanolamine, Boc-diethanolamine | [2] |

| CAS Number | 103898-11-9 | [7] |

| Molecular Formula | C₉H₁₉NO₄ | |

| Molecular Weight | 205.25 g/mol | |

| Appearance | Colorless to light yellow clear liquid or oil | [2][3] |

| Density | ~1.085 g/mL at 20 °C | [2] |

| Refractive Index | n20/D ~1.460 | |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2][5] |

Synthesis and Characterization

Synthesis Principle and Mechanism

The synthesis of N-Boc-diethanolamine is a straightforward protection reaction. It relies on the nucleophilic nature of the secondary amine of diethanolamine, which attacks an electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). This reaction forms a stable carbamate linkage, effectively "capping" the amine. The causality for this choice of reagent is twofold: (Boc)₂O is highly effective for amine protection, and the byproducts of the reaction (isobutylene, carbon dioxide, and tert-butanol) are volatile and easily removed, simplifying purification. A base is often used to deprotonate the amine, enhancing its nucleophilicity.

Caption: Synthesis Workflow for N-Boc-Diethanolamine.

Experimental Protocol: Synthesis

This protocol is a representative method for the synthesis of N-Boc-diethanolamine.

-

Preparation: To a solution of diethanolamine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). The reaction is often performed at 0 °C to control the initial exotherm and then allowed to warm to room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting diethanolamine.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted diethanolamine, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is often a colorless to yellow oil. Further purification can be achieved via silica gel column chromatography if high purity (>98%) is required.

Structural Elucidation: A Self-Validating System

Confirming the structure and purity of the synthesized N-Boc-diethanolamine is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule.[8]

-

Boc Group: A sharp, strong singlet appears around δ 1.44 ppm, integrating to 9 protons (-(C(CH ₃)₃)). This is a hallmark signal for the Boc protecting group.

-

Methylene Groups: Two distinct triplets are expected. The methylene protons adjacent to the nitrogen (-N-CH ₂-) typically appear around δ 3.2-3.4 ppm, while the methylene protons adjacent to the hydroxyl group (-CH ₂-OH) appear slightly downfield, around δ 3.6-3.8 ppm. Each signal integrates to 4 protons.

-

Hydroxyl Protons: The -OH protons often appear as a broad singlet whose chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. Key expected signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the two distinct methylene carbons (~50-65 ppm).

Core Applications and Mechanistic Insights

The unique structure of N-Boc-diethanolamine makes it a cornerstone building block in several advanced applications.

Linker Chemistry for Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy and safety. N-Boc-diethanolamine serves as an excellent foundational piece for building more complex linkers.[1][5]

-

Expertise & Causality: The two hydroxyl groups provide versatile handles for extension. They can be activated (e.g., converted to mesylates or tosylates) for reaction with nucleophiles or can be directly coupled to carboxylic acids on other linker components. The Boc-protected amine provides an orthogonal reactive site. After the linker is assembled and attached to the drug, the Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary or secondary amine.[9][10] This newly exposed amine can then be conjugated to a payload or an antibody, allowing for a highly controlled, stepwise assembly of the final ADC.

Caption: Role in Bioconjugation.

Monomer for Advanced Polymers

Beyond pharmaceuticals, N-Boc-diethanolamine is a valuable monomer in materials science.[7]

-

Experience-Driven Insight: The diol functionality makes it a prime candidate for step-growth polymerization, particularly in the synthesis of polyurethanes and polyesters. Its incorporation into a polymer backbone introduces pendent Boc-protected amine groups. Subsequent deprotection can yield polymers with free amine functionalities along the chain. These amines can be used to alter the material's properties (e.g., increasing hydrophilicity or providing sites for cross-linking) or for post-polymerization modification, such as grafting other molecules onto the polymer backbone. This creates materials with enhanced mechanical properties, thermal stability, and chemical resistance for use in high-performance coatings and biomedical devices.[3][7]

Conclusion

N-Boc-N-bis(PEG1-OH), or N-Boc-diethanolamine, is more than a simple chemical. It is a strategic tool for molecular construction. Its value is derived from its structural simplicity, which belies a high degree of chemical versatility. The combination of two reactive hydroxyl groups with an orthogonally protected amine allows for controlled, sequential synthesis strategies that are essential in the fields of bioconjugation, targeted drug delivery, and polymer science. Understanding the causality behind its reactivity and the protocols for its use and validation empowers researchers to design and build the next generation of complex, functional molecules with precision and confidence.

References

-

MySkinRecipes. N-Boc-N-bis(PEG2-OH). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-diethanolamine: A Cornerstone in Modern Chemical Building Blocks. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of N-Boc-diethanolamine. Available from: [Link]

-

Shaanxi Xin yan Bomei Biotechnology Co., Ltd. N-Boc-N-bis(PEG1-OH). Available from: [Link]

-

AxisPharm. Boc-PEG, Boc amine PEG linker, PEG Reagents. Available from: [Link]

-

PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. Available from: [Link]

-

SINOPEG. BOC-NH-PEG. Available from: [Link]

-

MDPI. Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Available from: [Link]

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

-

DC Chemicals. N-Boc-diethanolamine |cas 103898-11-9. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE. Available from: [Link]

-

Wikipedia. Diethanolamine. Available from: [Link]

-

Cheméo. Chemical Properties of Diethanolamine (CAS 111-42-2). Available from: [Link]

-

RuiaoBio. NH-bis(PEG1-OH). Available from: [Link]

-

IRIS UniGe. Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl). Available from: [Link]

Sources

- 1. N-Boc-diethanolamine |cas 103898-11-9| DC Chemicals [dcchemicals.com]

- 2. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Boc-N-bis(PEG2-OH) [myskinrecipes.com]

- 6. precisepeg.com [precisepeg.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Boc-N-bis(PEG1-OH), 275385-03-0 | BroadPharm [broadpharm.com]

- 10. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

N-Boc-N-bis(PEG1-OH) CAS number and chemical formula.

An In-depth Technical Guide to N-Boc-N-bis(PEG1-OH): Synthesis, Properties, and Applications in Drug Development

Introduction

In the landscape of modern drug development and bioconjugation, precision and control at the molecular level are paramount. Bifunctional linker molecules, which possess distinct reactive sites, are fundamental tools that enable the elegant assembly of complex therapeutic and diagnostic agents. N-Boc-N-bis(PEG1-OH), a molecule more systematically known as tert-butyl N,N-bis(2-hydroxyethyl)carbamate, represents a cornerstone in this field. Its structure, featuring a temporarily masked amine and two terminal hydroxyl groups, offers a versatile platform for the strategic construction of sophisticated biomolecular architectures.[1][2]

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It will delve into the core chemical principles of N-Boc-N-bis(PEG1-OH), its synthesis, key experimental protocols, and its strategic applications. The focus will be on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental designs.

Chemical Identity and Properties

The compound in focus is most accurately identified by its systematic names, tert-butyl N,N-bis(2-hydroxyethyl)carbamate or N-Boc-diethanolamine.[3] The name "N-Boc-N-bis(PEG1-OH)" is a descriptive but less common nomenclature. The "PEG1" designation indicates a single polyethylene glycol-like unit (–CH₂CH₂O–) on each arm, terminating in a hydroxyl group.

The core of its utility lies in its trifunctional nature: a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and two primary hydroxyl (–OH) groups. The Boc group is a widely used protecting group in organic synthesis due to its stability in a variety of reaction conditions and its clean, straightforward removal under acidic conditions.[4][5] This allows for selective reactions at the hydroxyl termini while the amine remains unreactive.

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG1-OH)

| Property | Value |

| CAS Number | 103898-11-9[6][7] |

| Chemical Formula | C₉H₁₉NO₄[6][7] |

| Molecular Weight | 205.25 g/mol [7] |

| Appearance | Colorless to light yellow clear/viscous liquid[2][3] |

| Density | 1.085 g/mL at 20 °C |

| Refractive Index | n20/D 1.460 |

| Synonyms | N-Boc-diethanolamine, tert-Butyl N,N-bis(2-hydroxyethyl)carbamate, N-(tert-Butoxycarbonyl)diethanolamine[3] |

Core Principles and Synthesis

The synthesis of N-Boc-N-bis(PEG1-OH) is a foundational procedure that involves the selective protection of the secondary amine of diethanolamine.[2] The choice of the Boc group is strategic; it provides robust protection against nucleophiles and bases, ensuring that subsequent modifications are directed specifically to the hydroxyl groups.[4]

The most common synthetic route involves the reaction of diethanolamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base or catalyst.[4][8] This reaction forms a stable carbamate linkage, effectively masking the amine's reactivity.[9] The quality of the synthesis is critical, as impurities can interfere with downstream conjugation reactions.

Caption: Synthesis workflow for N-Boc-N-bis(PEG1-OH).

Experimental Protocol: Synthesis of N-Boc-N-bis(PEG1-OH)

This protocol describes a general procedure for the N-Boc protection of diethanolamine.

Materials:

-

Diethanolamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve diethanolamine (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure N-Boc-N-bis(PEG1-OH) as a clear, viscous liquid.

Applications in Bioconjugation and Drug Development

The true value of N-Boc-N-bis(PEG1-OH) is realized in its application as a bifunctional, branched linker.[1] The two hydroxyl groups serve as handles for the attachment of various moieties, such as targeting ligands, imaging agents, or payload molecules. After modification of the hydroxyl groups, the Boc-protected amine can be deprotected to reveal a reactive site for conjugation to a biomolecule, such as a protein, antibody, or oligonucleotide.[9][10]

This stepwise approach allows for the construction of well-defined bioconjugates. For example, in the development of Antibody-Drug Conjugates (ADCs), the linker can be functionalized with a cytotoxic drug at its hydroxyl ends. Following deprotection, the newly exposed amine can be reacted with a suitable functional group on the antibody to form the final ADC. The short PEG-like nature of the arms can also enhance the water solubility of the conjugate.[1]

Caption: Strategic workflow for bioconjugation using N-Boc-N-bis(PEG1-OH).

Key Experimental Protocol: Boc Deprotection

The removal of the Boc group is a critical step that unmasks the amine for subsequent conjugation.[9] This is typically achieved under anhydrous acidic conditions to prevent side reactions.[4] Trifluoroacetic acid (TFA) is a common reagent for this purpose.[5]

Protocol: Acid-Mediated Boc Deprotection

This protocol provides a general method for the cleavage of the N-Boc group.

Materials:

-

N-Boc protected compound (e.g., Boc-Linker-Payload₂)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve the N-Boc protected compound in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

-

Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, carefully remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

-

The resulting amine salt can be used directly or neutralized by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution to obtain the free amine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Caption: Step-by-step workflow for N-Boc deprotection.

Conclusion

N-Boc-N-bis(PEG1-OH) is a highly valuable and versatile chemical tool for researchers in drug development, medicinal chemistry, and materials science. Its defined structure, with two reactive hydroxyl groups and a selectively removable amine protecting group, provides a reliable platform for the synthesis of complex molecules and bioconjugates. Understanding the principles behind its synthesis, functionalization, and deprotection is key to leveraging its full potential in creating next-generation therapeutics and research agents.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

-

Synthonix. (n.d.). tert-Butyl N,N-bis(2-hydroxyethyl)carbamate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of N-Boc-diethanolamine. Retrieved from [Link]

-

PubMed. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-hydroxyethyl)amine-d11. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

- Google Patents. (1992). Production of diethanolamine derivatives and their intermediates.

Sources

- 1. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyl Bis(2-hydroxyethyl)carbamate | 103898-11-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthonix, Inc > Synthons > 103898-11-9 | tert-Butyl N,N-bis(2-hydroxyethyl)carbamate [synthonix.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Purification of N-Boc-N-bis(PEG1-OH)

Abstract

This technical guide provides an in-depth exploration of the synthesis and purification of N-Boc-N-bis(PEG1-OH), a valuable heterobifunctional linker used in bioconjugation and drug delivery. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the underlying chemical principles, the rationale behind methodological choices, and field-tested insights for optimizing both the synthesis and purification workflows. We will delve into the critical aspects of the Boc-protection of diethanolamine, the subsequent PEGylation step, and the chromatographic techniques essential for achieving high purity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical resource for working with this important molecule.

Introduction: The Strategic Importance of N-Boc-N-bis(PEG1-OH)

The advent of sophisticated bioconjugation techniques has revolutionized the landscape of therapeutics and diagnostics. At the heart of these advancements lies the creative use of chemical linkers that bridge bioactive molecules with other entities, such as proteins, peptides, or nanoparticles. N-Boc-N-bis(PEG1-OH) has emerged as a particularly strategic building block in this domain.

Its core structure, featuring a Boc-protected secondary amine and two terminal hydroxyl groups on short polyethylene glycol (PEG) chains, offers a unique combination of functionalities. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing its unwanted participation in side reactions.[1][2][3] This protection is crucial as it allows for the selective functionalization of the terminal hydroxyl groups.[4] Following the desired modifications at the hydroxyl termini, the Boc group can be readily removed under acidic conditions to reveal the amine functionality for subsequent conjugation.[1][5][6]

The presence of the two short PEG chains imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the final conjugate.[7] PEGylation, the process of covalently attaching PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[7][8] N-Boc-N-bis(PEG1-OH), with its discrete PEG units, offers a precise way to introduce these benefits.

This guide will provide a detailed roadmap for the successful synthesis and purification of this versatile linker, empowering researchers to confidently incorporate it into their drug development pipelines.

Synthesis of N-Boc-N-bis(PEG1-OH): A Two-Step Approach

The synthesis of N-Boc-N-bis(PEG1-OH) is conceptually straightforward, proceeding through two key transformations:

-

Boc Protection of Diethanolamine: The initial step involves the protection of the secondary amine of diethanolamine using di-tert-butyl dicarbonate (Boc₂O).

-

PEGylation of N-Boc-diethanolamine: The resulting N-Boc-diethanolamine, with its two free hydroxyl groups, is then reacted with a suitable PEGylating agent to introduce the short PEG chains.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for N-Boc-N-bis(PEG1-OH).

Step 1: Boc Protection of Diethanolamine

The protection of the amine functionality is a critical first step to ensure selectivity in the subsequent PEGylation reaction.[4] The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2][9]

2.1.1. Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the diethanolamine's secondary amine on one of the carbonyl carbons of Boc₂O.[10] A base is typically employed to deprotonate the amine, increasing its nucleophilicity. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

2.1.2. Experimental Protocol: Boc Protection

Materials:

-

Diethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve diethanolamine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) or DIPEA (1.1 eq) dropwise to the solution.

-

In a separate flask, dissolve Boc₂O (1.05 eq) in a minimal amount of the same anhydrous solvent.

-

Add the Boc₂O solution dropwise to the cooled diethanolamine solution over 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-diethanolamine, often as a light yellow oil.[4]

Step 2: PEGylation of N-Boc-diethanolamine

With the amine protected, the two hydroxyl groups of N-Boc-diethanolamine are available for PEGylation.[4] This step introduces the short PEG chains that enhance the molecule's utility.

2.2.1. Choice of PEGylating Agent and Reaction Conditions

A variety of PEGylating agents can be employed, with the choice depending on the desired PEG chain length and the reaction conditions. For the synthesis of N-Boc-N-bis(PEG1-OH), a common and effective reagent is 2-(2-chloroethoxy)ethanol. The reaction is typically carried out under basic conditions to deprotonate the hydroxyl groups, forming alkoxides that then act as nucleophiles.

2.2.2. Experimental Protocol: PEGylation

Materials:

-

N-Boc-diethanolamine (crude from Step 1)

-

2-(2-chloroethoxy)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Carefully wash sodium hydride (2.5 eq) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous DMF or THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Cool the NaH suspension to 0 °C.

-

Dissolve N-Boc-diethanolamine (1.0 eq) in anhydrous DMF or THF and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Add 2-(2-chloroethoxy)ethanol (2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Add water and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-bis(PEG1-OH).

Purification: Achieving High Purity for Downstream Applications

The crude product obtained from the synthesis will invariably contain unreacted starting materials, byproducts, and residual reagents. A robust purification strategy is therefore essential to obtain N-Boc-N-bis(PEG1-OH) of high purity (>96%), which is critical for its successful application in sensitive bioconjugation reactions.[11]

Given the polar nature of the target molecule, traditional normal-phase silica gel chromatography can be challenging.[12] Therefore, more specialized chromatographic techniques are often required.

Chromatographic Purification Strategies

The polarity of N-Boc-N-bis(PEG1-OH) necessitates a chromatographic method that can effectively retain and separate polar compounds.

Caption: Chromatographic strategies for purifying N-Boc-N-bis(PEG1-OH).

3.1.1. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for the purification of highly polar analytes like N-Boc-N-bis(PEG1-OH).[13] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of a polar solvent, like water.

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While standard C18 columns may struggle to retain highly polar compounds, specialized reversed-phase columns with modified stationary phases can be effective. Alternatively, the use of ion-pairing agents can improve retention, though this may not be compatible with mass spectrometry.

Recommended Purification Protocol: Flash Chromatography (Silica Gel)

For a laboratory-scale purification, flash column chromatography on silica gel can be employed with a carefully selected solvent system. A gradient elution is often necessary to achieve good separation.

Materials:

-

Crude N-Boc-N-bis(PEG1-OH)

-

Silica gel (60-120 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Flash chromatography system or glass column

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Potassium permanganate stain or other suitable visualization agent

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the sample onto the column.

-

Elute the column with a gradient of methanol in dichloromethane. A typical gradient might start with 100% DCM and gradually increase to 5-10% methanol in DCM.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to obtain the purified N-Boc-N-bis(PEG1-OH).

Characterization and Quality Control

Confirmation of the structure and purity of the synthesized N-Boc-N-bis(PEG1-OH) is a critical final step. A combination of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Confirmation of the presence of the Boc group, the PEG chains, and the overall molecular structure. |

| Mass Spectrometry (MS) | Molecular Weight Verification | The observed molecular weight should correspond to the calculated molecular weight of C₁₃H₂₇NO₆ (293.36 g/mol ).[11] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating a purity of >96%.[11] |

Conclusion

The synthesis and purification of N-Boc-N-bis(PEG1-OH) is a multi-step process that requires careful attention to reaction conditions and the selection of appropriate purification techniques. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can reliably produce this valuable linker with the high purity required for demanding applications in bioconjugation and drug development. The insights provided herein are intended to serve as a practical and authoritative resource, enabling scientists to confidently advance their research and development efforts.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Precise PEG. (n.d.). N-Boc-N-bis(PEG1-OH). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of N-Boc-diethanolamine. Retrieved from [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

-

Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical measurement of PEGylated molecules. Bioconjugate chemistry, 23(5), 881–899. [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (2023, December 27). PEGylation. Retrieved from [Link]

-

Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

-

da Silva, A. C. A., et al. (2020). Tailoring Protein PEGylation Reaction: An Undergraduate Laboratory Experiment. Journal of Chemical Education, 97(4), 1125–1130. [Link]

-

Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical measurement of PEGylated molecules. PubMed. Retrieved from [Link]

-

Smith, C. D., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(12), 2246–2254. [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Interchim – Blog. (2020, January). Purification of a sample: Polarity (part 1). Retrieved from [Link]

-

ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

-

ResearchGate. (2018, July 6). (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

ResearchGate. (2014, December 17). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH? Retrieved from [Link]

-

Novatia, LLC. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

- Google Patents. (n.d.). EP0474411A1 - Production of diethanolamine derivatives and their intermediates.

-

AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. Retrieved from [Link]

-

Wikipedia. (2023, November 28). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Google Patents. (n.d.). US20030149307A1 - Process for the preparation of polyethylene glycol bis amine.

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 8. PEGylation - Wikipedia [en.wikipedia.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. precisepeg.com [precisepeg.com]

- 12. reddit.com [reddit.com]

- 13. biotage.com [biotage.com]

Solubility Profile of N-Boc-N-bis(PEG1-OH): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecular Architecture and its Impact on Solubility

N-Boc-N-bis(PEG1-OH), also known as tert-Butyl bis(2-(2-hydroxyethoxy)ethyl)carbamate, is a branched molecule featuring a central nitrogen atom derivatized with a tert-butyloxycarbonyl (Boc) protecting group and two short polyethylene glycol (PEG) chains, each terminated with a hydroxyl group. This unique tripartite structure dictates its solubility characteristics, making it a subject of interest in bioconjugation, drug delivery, and materials science. The interplay between the bulky, hydrophobic Boc group, the hydrophilic PEG chains, and the terminal hydroxyl groups results in a nuanced solubility profile across a spectrum of solvents.

The lipophilic tert-butyl component of the Boc group tends to favor solubility in nonpolar, aprotic solvents. Conversely, the repeating ether linkages of the PEG chains and the terminal hydroxyl groups are capable of hydrogen bonding, promoting solubility in polar protic solvents like water and alcohols. The relatively short length of the PEG1 chains (two ethylene glycol units each) means that while hydrophilicity is enhanced, the molecule does not exhibit the extensive water solubility seen in high molecular weight PEG polymers. This guide provides a comprehensive examination of the solubility of N-Boc-N-bis(PEG1-OH), offering both predicted solubility based on its structural components and detailed protocols for empirical determination.

Physicochemical Properties of N-Boc-N-bis(PEG1-OH)

A foundational understanding of the molecule's physical and chemical properties is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| Chemical Name | tert-Butyl bis(2-(2-hydroxyethoxy)ethyl)carbamate | N/A |

| CAS Number | 275385-03-0 | [1] |

| Molecular Formula | C13H27NO6 | [1] |

| Molecular Weight | 293.36 g/mol | [1] |

| Appearance | Varies; often a colorless to light yellow oil or liquid | [2] |

Predicted Solubility Profile

While extensive quantitative solubility data for N-Boc-N-bis(PEG1-OH) is not widely published, a qualitative and semi-quantitative profile can be predicted based on the solubility of its structural analogs, such as N-Boc-diethanolamine and other short-chain PEGylated molecules. The principle of "like dissolves like" is a key determinant.[3]

The presence of the two hydroxyl groups and the ether linkages in the PEG chains suggests good solubility in polar protic solvents. The Boc group, being nonpolar, will contribute to solubility in less polar organic solvents. Therefore, a broad solubility range is anticipated.

Table of Predicted Solubility of N-Boc-N-bis(PEG1-OH) in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble to Moderately Soluble | The PEG chains and terminal hydroxyl groups allow for hydrogen bonding with water. However, the hydrophobic Boc group may limit very high solubility. |

| Methanol | Very Soluble | The polarity and hydrogen bonding capability of methanol make it an excellent solvent for this molecule. | |

| Ethanol | Very Soluble | Similar to methanol, ethanol is a good solvent due to its polarity and ability to form hydrogen bonds. | |

| Polar Aprotic | Dimethylformamide (DMF) | Very Soluble | DMF is a strong polar aprotic solvent capable of solvating both the polar and non-polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is another powerful polar aprotic solvent that is expected to readily dissolve the compound.[4] | |

| Acetonitrile | Soluble | Acetonitrile's polarity should allow for good solubility. | |

| Tetrahydrofuran (THF) | Soluble | THF's moderate polarity and ether structure make it a suitable solvent. | |

| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Very Soluble | The Boc group and the carbon backbone will interact favorably with this chlorinated solvent. |

| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a good solvent. | |

| Ethyl Acetate | Soluble | The ester functionality and moderate polarity of ethyl acetate should allow for good dissolution. | |

| Toluene | Sparingly Soluble | The predominantly non-polar nature of toluene makes it a less effective solvent, though some solubility is expected due to the Boc group. | |

| Hexanes/Heptane | Insoluble to Sparingly Soluble | These nonpolar aliphatic hydrocarbons are unlikely to effectively solvate the polar PEG and hydroxyl moieties. |

Experimental Determination of Solubility

To obtain precise solubility data, empirical testing is essential. The following section details established protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of solubility and is useful for initial screening across a wide range of solvents.

Protocol:

-

Preparation: Into a small, clear glass vial (e.g., 1-2 mL), add approximately 1-5 mg of N-Boc-N-bis(PEG1-OH).

-

Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a well-lit background. A clear, single-phase solution with no visible particles indicates that the compound has dissolved.[2]

-

Categorization: Continue adding solvent up to a defined volume (e.g., 1 mL). Based on the amount of solvent required to dissolve the compound, categorize the solubility as follows:

-

Very Soluble: < 1 part of solvent required for 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.

-

Soluble: From 10 to 30 parts of solvent required for 1 part of solute.

-

Sparingly Soluble: From 30 to 100 parts of solvent required for 1 part of solute.

-

Slightly Soluble: From 100 to 1000 parts of solvent required for 1 part of solute.

-

Very Slightly Soluble: From 1000 to 10,000 parts of solvent required for 1 part of solute.

-

Practically Insoluble, or Insoluble: > 10,000 parts of solvent required for 1 part of solute.

-

Quantitative Solubility Determination (Shake-Flask Method with HPLC/UV-Vis Analysis)

This is a widely accepted method for determining the equilibrium solubility of a compound.[5]

Protocol:

-

Sample Preparation: Add an excess amount of N-Boc-N-bis(PEG1-OH) to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or nylon) to remove any remaining microscopic particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification:

-

HPLC Analysis: Inject the diluted sample into a calibrated High-Performance Liquid Chromatography (HPLC) system. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of N-Boc-N-bis(PEG1-OH).

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance of the diluted sample at its λmax. Calculate the concentration using a standard curve.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Diagrams

Caption: Workflow for quantitative solubility determination.

Conclusion

The solubility of N-Boc-N-bis(PEG1-OH) is a critical parameter for its application in scientific research and development. Its unique chemical structure, possessing both hydrophobic and hydrophilic moieties, results in a versatile solubility profile. It is predicted to be highly soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO, as well as chlorinated solvents like dichloromethane. Its solubility in water is expected to be moderate, while it is likely to be poorly soluble in nonpolar aliphatic solvents. For precise applications, the experimental protocols provided in this guide offer robust methods for accurate solubility determination. This understanding of its solubility characteristics is paramount for optimizing reaction conditions, formulation development, and ensuring the success of its use in various scientific endeavors.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

Sources

- 1. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE | 103898-11-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]

A Comprehensive Technical Guide to the Stability and Proper Storage of N-Boc-N-bis(PEG1-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-Boc-N-bis(PEG1-OH) in Bioconjugation

N-Boc-N-bis(PEG1-OH) is a branched, short-chain polyethylene glycol (PEG) linker of significant interest in the fields of bioconjugation and drug delivery. Its unique structure, featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal hydroxyl groups, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs. The PEG component enhances the solubility and stability of the resulting conjugates, while the Boc-protected amine and terminal hydroxyls provide orthogonal handles for a controlled, stepwise conjugation strategy.[1]

The integrity of N-Boc-N-bis(PEG1-OH) is paramount to the success of these synthetic endeavors. Degradation of this linker can lead to impurities in the final product, reduced conjugation efficiency, and altered pharmacokinetic profiles of the therapeutic agent. This guide provides an in-depth analysis of the chemical stability of N-Boc-N-bis(PEG1-OH) and outlines field-proven best practices for its storage and handling to ensure its optimal performance in research and drug development.

Section 1: Chemical Structure and Inherent Stability Characteristics

The stability of N-Boc-N-bis(PEG1-OH) is primarily dictated by the chemical properties of its two key functional components: the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene glycol (PEG) chains.

The Acid-Labile Boc Protecting Group

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions, including exposure to most nucleophiles and bases.[2] However, its key characteristic is its lability under acidic conditions.[3] The presence of a strong acid will lead to the cleavage of the Boc group, exposing the secondary amine.[4] This reaction proceeds via the formation of a stable tert-butyl cation.[2]

Caption: Acid-catalyzed deprotection of the Boc group.

The Oxidatively Sensitive PEG Chains

Polyethylene glycol chains are generally considered stable, biocompatible, and hydrophilic. However, they are susceptible to oxidative degradation.[5][6] This process can be initiated by exposure to atmospheric oxygen and is accelerated by heat and light.[6] The ether linkages within the PEG backbone can undergo oxidation to form various byproducts, including aldehydes, carboxylates, and peroxides.[5][6] This degradation can alter the chemical properties of the PEG linker, potentially leading to a decrease in pH and an increase in ionic strength of solutions over time.[5]

Caption: Oxidative degradation pathway of PEG chains.

Section 2: Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above and ensure the long-term stability of N-Boc-N-bis(PEG1-OH), the following storage and handling conditions are strongly recommended.

Optimal Storage Conditions

The primary goal of proper storage is to minimize exposure to factors that can induce chemical degradation, namely acidic environments, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [7][8][9] 2-8°C is acceptable for short-term storage.[1] | Low temperatures significantly slow down the rate of oxidative degradation of PEG chains.[5][6] |

| Atmosphere | Store in a tightly sealed container. For optimal stability, consider purging the container with an inert gas like argon before sealing.[5][6] | Minimizes exposure to atmospheric oxygen, a key initiator of PEG degradation.[6] A tight seal also prevents moisture ingress. |

| Light | Store in a light-protected container (e.g., amber vial) or in a dark location.[5][6][10] | Light, particularly UV light, can provide the energy to initiate oxidative degradation of PEG chains.[6] |

| Moisture | Store in a dry environment. Consider the use of a desiccator for long-term storage. | Prevents potential hydrolysis and minimizes the risk of acidic conditions developing from dissolved atmospheric gases. |

Prudent Handling Procedures

Proper handling during experimental use is crucial to prevent contamination and degradation.

-

Equilibration to Room Temperature: Before opening, always allow the container of N-Boc-N-bis(PEG1-OH) to warm to room temperature. This prevents condensation of atmospheric moisture inside the container, which could introduce water and potential contaminants.

-

Inert Atmosphere for Aliquoting: When aliquoting the compound, it is best practice to do so under a blanket of inert gas (e.g., argon or nitrogen).

-

Avoid Acidic Contamination: Use clean, dry spatulas and glassware to avoid the introduction of acidic residues that could prematurely cleave the Boc protecting group.

-

Solvent Purity: When preparing solutions, use high-purity, anhydrous solvents to minimize potential side reactions.

Section 3: Experimental Workflow for Stability Assessment

To ensure the integrity of N-Boc-N-bis(PEG1-OH), particularly for long-term studies or when using material from a new supplier, a stability assessment is recommended.

Step-by-Step Protocol for Stability Testing

-

Initial Characterization (Time Zero):

-

Obtain a baseline analysis of the N-Boc-N-bis(PEG1-OH) sample using the following techniques:

-

¹H NMR Spectroscopy: To confirm the chemical structure and the integrity of the Boc group and PEG chains.

-

Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any existing impurities.

-

-

-

Sample Storage:

-

Aliquot the N-Boc-N-bis(PEG1-OH) into several small, inert, light-protected containers.

-

Store the aliquots under the recommended conditions (-20°C, desiccated, dark).

-

For accelerated stability studies, a subset of samples can be stored at elevated temperatures (e.g., 4°C and room temperature).

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition.

-

Allow the aliquot to equilibrate to room temperature before opening.

-

Re-analyze the sample using the same techniques as in the initial characterization (¹H NMR, MS, HPLC).

-

-

Data Analysis and Interpretation:

-

Compare the analytical data from each time point to the baseline data.

-

Look for:

-

A decrease in the peak corresponding to N-Boc-N-bis(PEG1-OH) in the HPLC chromatogram.

-

The appearance of new peaks in the HPLC chromatogram, indicating degradation products.

-

Changes in the ¹H NMR spectrum, such as the disappearance or reduction of the Boc proton signal or changes in the PEG backbone signals.

-

The appearance of new masses in the mass spectrum corresponding to potential degradation products (e.g., the deprotected amine).

-

-

Caption: Experimental workflow for assessing the stability of N-Boc-N-bis(PEG1-OH).

Section 4: Consequences of Improper Storage and Use

Failure to adhere to proper storage and handling protocols can have significant consequences for research and development outcomes.

-

Reduced Yields in Conjugation Reactions: The presence of deprotected amine or oxidized PEG species can lead to lower yields of the desired conjugate and the formation of complex side products.

-

Inaccurate Dosing and Potency: If the linker has degraded, the actual concentration of active, intact N-Boc-N-bis(PEG1-OH) will be lower than assumed, leading to inaccurate stoichiometric calculations and potentially less potent final conjugates.

-

Altered Pharmacokinetics: The presence of impurities and degradation products can affect the solubility, stability, and in vivo behavior of the final drug conjugate.

-

Difficulty in Purification: The presence of closely related impurities can complicate the purification of the final product, increasing time and cost.

Conclusion

N-Boc-N-bis(PEG1-OH) is a valuable tool in the development of advanced biotherapeutics. Its stability is a critical factor that underpins the reproducibility and success of its applications. By understanding the inherent chemical liabilities of the Boc and PEG functionalities and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of this key linker, leading to more reliable and robust scientific outcomes.

References

-

Hampton Research. PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. [Link]

-

Hampton Research. (1986-08-02). PEG Stability. [Link]

-

Biopharma PEG. Boc-NH-PEG-COOH, PEG Linker. [Link]

-

MySkinRecipes. N-Boc-N-bis(PEG2-OH). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

National Institutes of Health. (2022-12-12). PEG Gels Significantly Improve the Storage Stability of Nucleic Acid Preparations. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

Sources

- 1. N-Boc-N-bis(PEG2-OH) [myskinrecipes.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. hamptonresearch.com [hamptonresearch.com]

- 7. N-(Boc-PEG1)-N-bis(PEG2-propargyl), 2100306-63-4 | BroadPharm [broadpharm.com]

- 8. N-Boc-N-bis(PEG8-acid) | BroadPharm [broadpharm.com]

- 9. NH-bis(C1-PEG1-Boc) | TargetMol [targetmol.com]

- 10. biochempeg.com [biochempeg.com]

The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group on PEG Linkers

Abstract

In the sophisticated realm of bioconjugation and therapeutic development, precision and control are paramount. The covalent attachment of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biomolecules. However, the multi-functional nature of these molecules necessitates a robust method for directing reactions to specific sites. This technical guide provides an in-depth exploration of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group when installed on the amine terminus of a PEG linker. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and illustrate the strategic advantages of this approach in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).

Introduction: The Imperative for Controlled Reactivity

Polyethylene Glycol (PEG) linkers are indispensable tools in drug delivery and bioconjugation, prized for their ability to improve the solubility and stability of drugs, enhance pharmacokinetic profiles, and reduce toxicity.[1][2] These synthetic polymers, composed of repeating ethylene oxide units, serve as flexible spacers to connect molecular entities.[1] However, the synthesis of complex bioconjugates often involves multi-step processes where specific functional groups must remain inert until their reactivity is desired. This is where the strategic use of protecting groups becomes critical.[3]

The tert-butyloxycarbonyl (Boc) group is a widely employed, acid-labile protecting group for amines.[2] Its application to PEG linkers, particularly in the context of heterobifunctional linkers, provides a powerful handle for chemists to orchestrate complex synthetic pathways with high fidelity. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals on the theory and practical application of Boc-protected PEG linkers.

The Chemistry of the Boc Group: A Tale of Stability and Selective Lability

The efficacy of the Boc group lies in its dual nature: it is exceptionally stable under a wide range of conditions, yet can be removed cleanly and efficiently under specific, mild acidic conditions.

Structure and Stability

The Boc group is a tert-butyl carbamate.[4] Its stability is attributed to the steric hindrance provided by the bulky tert-butyl group and the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. This makes the Boc-protected amine resistant to most nucleophiles and bases, a critical feature for orthogonal protection strategies.[5] For instance, the acid-labile Boc group can be used in conjunction with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection and sequential reactions at different sites of a molecule.[6][7]

The Mechanism of Acid-Catalyzed Deprotection

The removal of the Boc group is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[8] The mechanism proceeds through a series of well-defined steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

-

Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide.

This deprotection must be selective, removing the Boc group without cleaving other acid-sensitive functionalities in the molecule.[6]

Strategic Applications in Bioconjugation and Drug Delivery

The use of Boc-protected PEG linkers offers several strategic advantages in the synthesis of complex bioconjugates.[7]

Controlled Sequential Conjugation

Boc protection enables a highly controlled sequence of conjugation events.[7] For instance, in a heterobifunctional PEG linker with a Boc-protected amine at one end and a different reactive group (e.g., a carboxylic acid or a maleimide) at the other, the non-Boc-protected end can be reacted with a biomolecule first.[7] Subsequently, the Boc group is removed to expose the amine for reaction with a second molecule, such as a therapeutic payload or a detection label.[7] This stepwise approach is fundamental to the construction of well-defined ADCs and PROTACs.

Orthogonal Protection Schemes

The acid-lability of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fmoc group.[5][7] This orthogonality is crucial in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), where different protecting groups need to be selectively removed without affecting others.[7]

Enhanced Solubility and Pharmacokinetics

The incorporation of a PEG spacer within the linker can significantly enhance the solubility and improve the pharmacokinetic profile of the resulting bioconjugate.[2] The PEG chain forms a hydrated "blob" that can shield the bioconjugate from enzymatic degradation and recognition by the immune system.[9]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the Boc protection of a PEG-amine and its subsequent deprotection.

Protocol for Boc Protection of a PEG-Amine

This protocol describes the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amine-terminated PEG (H₂N-PEG-R)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine-terminated PEG (1 equivalent) in anhydrous DCM.

-